1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone
Description
Introduction to 1-[1-(4-Chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone
Structural Overview and Nomenclature
IUPAC Name :
1-[1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone.
Molecular Formula :
C$${12}$$H$${12}$$ClN$$_3$$O.
Key Structural Features :
- A 1,2,3-triazole core with three nitrogen atoms in positions 1, 2, and 3.
- Substituents:
- 4-Chlorobenzyl group at N1.
- Methyl group at C5.
- Ethanone (acetyl) group at C4.
| Property | Value |
|---|---|
| Molecular Weight | 249.70 g/mol |
| Tautomerism | Exists as 1H-1,2,3-triazole tautomer, stabilized by aromaticity. |
| Dipole Moment | ~5.5 D (estimated via computational models). |
The planar triazole ring contributes to π-π stacking interactions, while the 4-chlorobenzyl group enhances lipophilicity.
Historical Context in Heterocyclic Chemistry Research
Early Developments:
- 1885 : Triazoles were first described by Bladin, who synthesized unsubstituted 1,2,3-triazole via oxidative coupling.
- 1960s : Huisgen’s 1,3-dipolar cycloaddition enabled regioselective synthesis of triazoles, though thermal conditions limited efficiency.
Modern Advances:
- 2000s : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized triazole synthesis, offering high regioselectivity (1,4-disubstituted products).
- Application to Target Compound :
Synthesis typically involves reacting 4-chlorobenzyl azide with a propargyl acetyl derivative under Cu(I) catalysis.
Synthetic Pathways :
| Method | Yield | Conditions |
|---|---|---|
| CuAAC | 75–85% | Room temperature, aqueous medium |
| Thermal cycloaddition | 50–60% | 80–100°C, toluene |
Significance in Medicinal Chemistry and Drug Discovery
Pharmacophoric Attributes:
- Triazole Core :
- 4-Chlorobenzyl Group :
Therapeutic Applications:
- Antimicrobial Potential :
- Kinase Inhibition :
Structure-Activity Relationship (SAR):
- Methyl at C5 optimizes steric fit in hydrophobic enzyme pockets.
- Chlorine at benzyl para-position enhances electronic interactions with aromatic residues.
Properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-5-methyltriazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYJLMRHAZZUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone (CAS Number: 20725-33-1) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 249.7 g/mol. The structure features a triazole ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes, which is critical for their survival .
Anticancer Properties
Recent studies highlight the anticancer potential of triazole derivatives. For example, compounds structurally related to this compound have been investigated for their ability to induce apoptosis in cancer cells. One study reported that similar triazole compounds significantly inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent cytotoxic effects . The proposed mechanism includes the induction of oxidative stress and modulation of key signaling pathways such as Notch-AKT .
Study on Anticancer Activity
A specific study investigated the effects of a related triazole compound on human breast cancer cells. Results demonstrated that treatment with the compound resulted in:
- Inhibition of Cell Proliferation : The compound showed a dose-dependent decrease in cell viability.
- Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
- Cell Cycle Arrest : The compound induced G2/M phase arrest, suggesting interference with cell cycle progression.
The study concluded that the compound's activity could be attributed to its structural features that facilitate interaction with cellular targets involved in growth regulation .
Antimicrobial Efficacy Assessment
Another research effort focused on evaluating the antimicrobial properties of a series of triazole derivatives, including this compound. The findings revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that this class of compounds may serve as potential leads for developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural characteristics. Key factors include:
- Substituents on the Triazole Ring : Variations in substituents can significantly affect potency and selectivity against different biological targets.
- Chlorine Substitution : The presence of chlorine atoms has been linked to enhanced activity against certain pathogens and cancer cell lines.
This relationship underscores the importance of synthetic modifications in optimizing therapeutic efficacy .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of resistant bacterial strains, making them potential candidates for new antibiotics.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several triazole derivatives, including those similar to 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone. These compounds showed promising results against Vancomycin-resistant Staphylococcus aureus (VRSA) with minimal inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .
Anticancer Properties
Triazole compounds have also been investigated for their anticancer potential. The unique scaffold of this compound allows it to interact with various biological targets involved in cancer progression.
Data Table: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | |
| Compound B | HeLa | 2.41 | |
| This compound | PANC-1 | TBD | TBD |
Fungicidal Properties
The triazole framework is widely recognized for its fungicidal activity. Compounds similar to this compound are being explored as potential agricultural fungicides due to their ability to inhibit fungal pathogens affecting crops.
Research Findings:
A recent study indicated that triazole derivatives could effectively control fungal diseases in crops such as wheat and rice. The mechanism involves inhibiting sterol biosynthesis in fungi, leading to cell membrane disruption .
Polymer Chemistry
In material science, the incorporation of triazole compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength.
Case Study:
Research has shown that polymers containing triazole units exhibit improved resistance to thermal degradation compared to conventional polymers. This property is advantageous for applications requiring durable materials under extreme conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 4-chlorobenzyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Reaction with sodium azide in dimethyl sulfoxide (DMSO) at 80°C yields 1-(1-(4-azidobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, a precursor for click chemistry applications .
-
Displacement with amines (e.g., morpholine) in ethanol under reflux forms 1-(1-(4-(morpholinomethyl)benzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone with yields of 53–70%.
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaN₃ | DMSO | 80°C | 12 h | 68% |
| Morpholine | Ethanol | Reflux | 8 h | 70% |
Oxidation of the Ethanone Moiety
The ketone group undergoes oxidation to form carboxylic acid derivatives:
-
Oxidation with KMnO₄ in acidic aqueous conditions produces 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid.
-
Selective oxidation using pyridinium chlorochromate (PCC) in dichloromethane preserves the triazole ring while converting the ethanone to a carboxylic acid.
Stability Note:
The triazole ring remains intact under mild oxidative conditions but may degrade with strong oxidizers like HNO₃.
Condensation Reactions
The ethanone group participates in aldol and hydrazone formation:
-
Aldol Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol with NaOH catalysis to form α,β-unsaturated ketones. For example, condensation with 4-nitrobenzaldehyde yields (E)-3-(4-nitrophenyl)-1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]prop-2-en-1-one .
-
Hydrazone Formation : Reacts with hydrazine hydrate in ethanol to form the corresponding hydrazone, a key intermediate for heterocyclic synthesis .
Product Characterization:
| Product | Melting Point | IR (C=O stretch) | Yield |
|---|---|---|---|
| (E)-Chalcone derivative | 242–243°C | 1685 cm⁻¹ | 90% |
| Hydrazone intermediate | 133–136°C | 3228 cm⁻¹ (N–H) | 53% |
Functionalization via Click Chemistry
The triazole ring serves as a scaffold for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Reaction with propargyl bromide in tBuOH/water forms 4-(4-(((1H-benzo[d] triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl) derivatives, confirmed by LC/MS (m/z 471) .
Optimization Data:
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CuSO₄/NaAsc | tBuOH/H₂O | 65°C | 24 h | 73% |
| CuO nanoparticles | H₂O | RT | 8 h | 86% |
Substitution at the Triazole Ring
The methyl group at the triazole 5-position undergoes halogenation:
-
Bromination with N-bromosuccinimide (NBS) in CCl₄ under UV light yields 1-[1-(4-chlorobenzyl)-5-(bromomethyl)-1H-1,2,3-triazol-4-yl]ethanone, a versatile alkylating agent.
Reduction Reactions
-
Ethanone Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the ketone to 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanol.
-
Selectivity Note : The chlorobenzyl group remains unaffected under standard hydrogenation conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone, highlighting substituent effects on properties:
Key Observations:
Halogen Substitution :
- Chloro (Cl) and bromo (Br) analogs exhibit distinct dihedral angles (45.6° vs. 47.1°), with larger halogens increasing steric hindrance and reducing planarity . This impacts crystal packing and solubility.
- The brominated derivative in shows a higher dihedral angle (51.9°) due to additional bromine at the acetyl group, enhancing molecular rigidity.
Electron-Withdrawing/Donating Groups: Nitro (NO₂) and methoxy (MeO) substituents modulate electronic properties. For example, compound 4k (NO₂) demonstrates potent leishmanicidal activity (IC₅₀: 12 μM), likely due to enhanced electrophilicity . Methoxy groups improve solubility, as seen in , where the dithiocarbamate derivative is explored for anticancer applications.
Functional Group Diversity :
- Diazo derivatives (e.g., 5o ) serve as photoreactive intermediates for click chemistry .
- Chalcone hybrids (e.g., 4k–4o ) exhibit extended conjugation, correlating with higher melting points and bioactivity .
Biological Relevance: Triazole-chalcone hybrids in show structure-dependent leishmanicidal activity, with electron-deficient aryl groups (e.g., NO₂, CF₃O) enhancing potency. mGlu1 receptor antagonists with triazole motifs (e.g., FTIDC) highlight the scaffold’s utility in neuropharmacology .
Preparation Methods
Synthesis of 4-Chlorobenzyl Azide
Huisgen Cycloaddition to Form 1-(4-Chlorobenzyl)-5-methyl-1,2,3-triazole
- Methyl propiolate or a similar alkyne derivative is reacted with 4-chlorobenzyl azide in ethanol or another suitable solvent.
- The reaction is catalyzed by copper(I) salts (e.g., CuSO4 with sodium ascorbate as a reducing agent) under reflux or room temperature conditions.
- The reaction typically proceeds for 6 hours or until completion as monitored by thin-layer chromatography (TLC).
Acetylation to Introduce the Ethanone Group
- The triazole intermediate is treated with acetylating agents such as acetyl chloride or acetyl acetone in the presence of a base (e.g., potassium carbonate) in solvents like acetonitrile or DMSO.
- The reaction is stirred at room temperature or refluxed for several hours.
- The product is isolated by extraction, drying, and recrystallization from ethanol or ethyl acetate.
Purification and Characterization
- The crude product is purified by recrystallization or column chromatography.
- Characterization is performed using IR spectroscopy (to confirm functional groups), ^1H-NMR and ^13C-NMR (to confirm the triazole ring and substituents), and elemental analysis.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Azide formation | 4-chlorobenzyl chloride + NaN3 in DMF | 4-chlorobenzyl azide | Nucleophilic substitution |
| 2 | Huisgen 1,3-dipolar cycloaddition | 4-chlorobenzyl azide + methyl propiolate, Cu(I) catalyst, ethanol, reflux | 1-(4-chlorobenzyl)-5-methyl-1,2,3-triazole | Click chemistry, regioselective |
| 3 | Acetylation | Triazole intermediate + acetyl chloride or acetyl acetone, base, acetonitrile/DMSO | This compound | Introduction of ethanone group |
| 4 | Purification | Recrystallization or chromatography | Pure target compound | Confirmed by spectral and elemental analysis |
Research Findings and Optimization Notes
- The Huisgen cycloaddition is highly efficient and yields regioselective 1,4-disubstituted triazoles, which is critical for the correct substitution pattern in the target compound.
- The choice of solvent and base in the acetylation step significantly affects yield and purity; polar aprotic solvents like DMSO and bases such as potassium carbonate are preferred for better conversion.
- Reaction monitoring by TLC and GC-MS ensures completion and purity at each step.
- The 4-chlorobenzyl substituent enhances the compound’s lipophilicity, which may influence its biological activity and solubility, thus the alkylation step must be carefully controlled to avoid side reactions.
- Elemental analysis and spectral data (IR, NMR) are essential for confirming the structure and purity of the final product.
Q & A
Q. What are the established synthetic routes for 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone, and how can reaction conditions be optimized?
A common method involves nucleophilic substitution between 4-chlorobenzyl chloride and a precursor acetophenone derivative under reflux with a base catalyst like anhydrous K₂CO₃ in ethanol. Reaction optimization includes monitoring completion via TLC (ethyl acetate/hexane, 1:4) and controlling parameters such as stoichiometry (e.g., 25 mmol substrate, 30 mmol 4-chlorobenzyl chloride) and reflux duration (6 hours) to improve yield . Recrystallization from ethanol ensures purity. For analogs, substituent effects on reaction efficiency (e.g., electron-withdrawing groups slowing nucleophilic attack) should be considered.
Q. How is the compound structurally characterized, and what analytical techniques are critical?
X-ray crystallography is pivotal for resolving the non-planar triazole-quinoline/aryl systems (dihedral angles ~45–74°) and hydrogen-bonding networks (C–H⋯F/N/O interactions) . Disorder in trifluoromethyl groups or oxygen atoms requires high-resolution data (MoKα radiation, λ = 0.71073 Å) and refinement using SHELXL . Complementary techniques:
- NMR : Confirms substitution patterns (e.g., 4-chlorobenzyl protons at δ 4.5–5.0 ppm).
- HPLC : Monitors purity post-recrystallization.
- FTIR : Validates carbonyl stretches (~1700 cm⁻¹) and triazole C–N vibrations (~1450 cm⁻¹).
Advanced Research Questions
Q. What crystallographic challenges arise during refinement, and how are they addressed?
Disorder in trifluoromethyl groups (e.g., occupancy ratios 0.77:0.23) and oxygen atoms complicates refinement. Strategies include:
- Multi-position modeling : Assign partial occupancies using SHELXL restraints (e.g., DFIX, SIMU) .
- Hydrogen bonding analysis : Intermolecular C–H⋯F/N interactions stabilize packing but require careful assignment to avoid over-interpretation of weak interactions .
- Validation tools : PLATON/ADDSYM checks for missed symmetry, and Rint thresholds (<0.05) ensure data quality .
Q. How does the compound’s structure influence its pharmacological activity, particularly in neurological targets like mGluR1?
The triazole core and 4-chlorobenzyl group mimic allosteric mGluR1 antagonists (e.g., FPTQ analogs with IC50 ~3.6 nM). Key structure-activity relationships (SAR):
- Electron-withdrawing groups : The 4-chloro substituent enhances receptor affinity by modulating lipophilicity (logP) and π-π stacking .
- Triazole conformation : Non-planarity with aryl rings (dihedral angles >45°) may hinder off-target binding .
- Fluorine substitution : CF3 groups in analogs improve metabolic stability but require PET radiolabeling optimization to avoid rapid dissociation in vivo .
Q. What methodological approaches resolve contradictions in reported biological activities or synthetic yields?
Discrepancies in bioactivity (e.g., mGluR1 vs. mGluR5 selectivity) arise from assay conditions (e.g., cell lines, radioligand concentrations). Mitigation strategies:
- Standardized protocols : Use identical cell models (e.g., HEK293 expressing human mGluR1) and control ligands .
- Computational docking : Compare binding poses in homology models to rationalize selectivity .
For synthetic yields, DOE (Design of Experiments) identifies critical variables (e.g., solvent polarity, base strength) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
